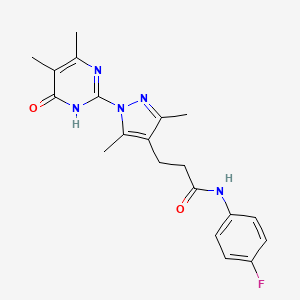

2-(Diethylamino)-2-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(Diethylamino)-2-phenylacetamide” is a chemical compound. It is related to diethylamine, which is a secondary amine . Diethylamine is a flammable, weakly alkaline liquid that is miscible with most solvents . It is a colorless liquid, but commercial samples often appear brown due to impurities .

Synthesis Analysis

The synthesis of “2-(Diethylamino)-2-phenylacetamide” involves a one-pot synthesis using RAFT aqueous dispersion polymerization . First, 2-(diethylamino)ethyl methacrylate (DEA) is homopolymerized in its protonated form at pH 2 to produce a cationic polyelectrolytic precursor . The synthesis of Lidocaine may be envisioned as outlined in the retrosynthesis in Figure 2 below. The indicated carbon-nitrogen bond (a wavy line through the bond) in Lidocaine can be formed via the Sn2 reaction between commercially available diethyl amine and synthetic intermediate α-chloro amide 1 .Molecular Structure Analysis

The molecular structure of “2-(Diethylamino)-2-phenylacetamide” can be analyzed using ultraviolet–visible (UV–Vis) and Fourier transform infrared (FT-IR) spectroscopy techniques . Hirshfeld surface analysis can be performed to analyze the contribution of intermolecular contacts in the crystal structure of the studied Schiff base ligand .Chemical Reactions Analysis

The chemical reactions of “2-(Diethylamino)-2-phenylacetamide” are similar to other appetite suppressants such as sibutramine, phentermine, and dextroamphetamine . Diethylamine is an amphetamine that stimulates neurons to release or maintain high levels of a particular group of neurotransmitters known as catecholamines; these include dopamine and norepinephrine .Scientific Research Applications

Antibacterial Polymers

DEPA is used in the synthesis of random copolymers with 2-hydroxy ethyl methacrylate (HEMA) , which exhibit significant antibacterial activity . These copolymers, synthesized via photoinitiation, have been shown to be effective against various bacteria, including MRSA, S. aureus , and K. pneumonia . The copolymers’ thermal stability and homogeneous surfaces make them suitable for medical device coatings to prevent hospital-acquired infections.

Corrosion Inhibition

In industrial settings, DEPA derivatives serve as corrosion inhibitors in steam and condensate lines. They work by neutralizing carbonic acid and scavenging oxygen, thus protecting metal surfaces from corrosive processes . This application is crucial for maintaining the integrity of industrial machinery and infrastructure.

Pharmaceutical Synthesis

DEPA is a precursor in the synthesis of local anesthetics like procaine . Its role in drug synthesis is vital due to its structural properties, which contribute to the efficacy and stability of the pharmaceutical compounds.

Polymerization Catalyst

The compound is also used as a catalyst in the polymerization process for creating various polymers . Its effectiveness in catalyzing reactions makes it a valuable asset in the chemical industry, where it aids in the production of plastics, resins, and other polymeric materials.

Antimicrobial Textiles

DEPA-based polymers can be applied to textiles to confer antimicrobial properties . These textiles are then used in healthcare settings to reduce the risk of infection transmission through clothing and linens.

Medical Device Fabrication

Due to its antimicrobial activity and chemical stability, DEPA is involved in the fabrication of medical devices . Devices coated with DEPA-derived materials can inhibit microbial growth, enhancing patient safety by reducing the risk of device-related infections.

Mechanism of Action

Target of Action

It’s structurally similar to lidocaine , which primarily targets voltage-gated sodium channels in the neuronal cell membrane. These channels play a crucial role in the initiation and conduction of action potentials in neurons, which are essential for the transmission of pain signals .

Mode of Action

Again, drawing parallels with Lidocaine, 2-(Diethylamino)-2-phenylacetamide likely stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses . This inhibition prevents the generation and conduction of nerve impulses, thereby producing a local anesthetic effect .

Pharmacokinetics

Lidocaine, a structurally similar compound, is well-absorbed from the gastrointestinal tract, but little intact drug appears in the circulation due to biotransformation in the liver . Lidocaine is metabolized rapidly by the liver, and metabolites and unchanged drug are excreted by the kidneys . The plasma binding of Lidocaine is dependent on drug concentration, and the fraction bound decreases with increasing concentration .

Future Directions

Future research directions for “2-(Diethylamino)-2-phenylacetamide” could involve the development of desalination membranes by interfacial polymerization . Additionally, the synthesis of pH-responsive poly(2-(diethylamino)ethyl methacrylate) brushes anchored on hollow mesoporous silica nanoparticles via a surface-initiated ARGET ATRP technique could be explored .

properties

IUPAC Name |

2-(diethylamino)-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-3-14(4-2)11(12(13)15)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJFHFOHKMTRKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

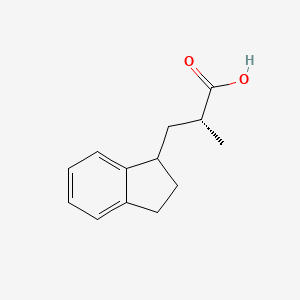

CCN(CC)C(C1=CC=CC=C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(1-oxaspiro[2.5]octan-6-yl)acetate](/img/structure/B2928117.png)

![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2928121.png)

![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2928123.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2928124.png)

![(2R)-2-Amino-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid;hydrochloride](/img/structure/B2928133.png)